Secologanina

Descripción general

Descripción

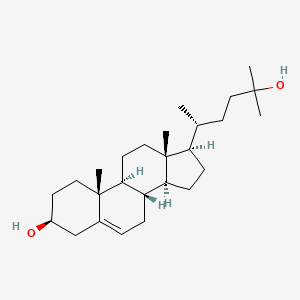

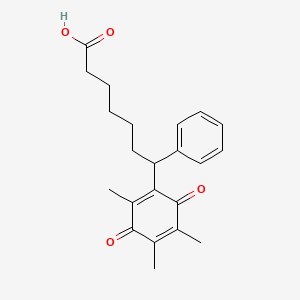

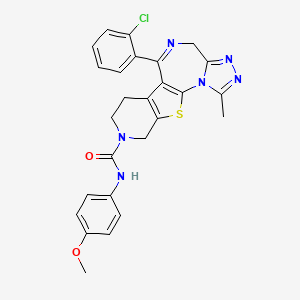

Secologanin es un monoterpeno secoiridoide sintetizado a partir de pirofosfato de geranilo en la vía del mevalonato. Es un intermedio clave en la biosíntesis de varios alcaloides, incluidos los alcaloides indolicos terpénicos y los alcaloides de ipecacuana . Secologanin se forma a partir de loganin mediante la acción de la enzima secologanin sintasa .

Aplicaciones Científicas De Investigación

Secologanin tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como precursor para la síntesis de varios productos naturales. En biología, se estudia por su papel en la biosíntesis de alcaloides. En medicina, los derivados de secologanin se investigan por sus posibles propiedades terapéuticas, incluidas las actividades anticancerígenas . En la industria, secologanin se utiliza en la producción de compuestos de alto valor como la camptotecina .

Mecanismo De Acción

Secologanin ejerce sus efectos a través de su papel como intermedio clave en la biosíntesis de alcaloides. Se forma a partir de loganin mediante la acción de la secologanin sintasa, una enzima citocromo P450 que cataliza la escisión oxidativa de loganin . Secologanin luego procede a reaccionar con dopamina o triptamina para formar varios alcaloides .

Direcciones Futuras

Recent advances in synthetic biology tools have facilitated the engineering of living organisms to manufacture plant natural products like secologanin . A secologanin-based diversity-oriented synthesis (DOS) strategy for novel pseudo-natural alkaloids has been developed, which could lead to the discovery of antimalarial and highly potent neuroprotective skeletons .

Análisis Bioquímico

Biochemical Properties

Secologanin plays a crucial role in biochemical reactions. It interacts with enzymes such as secologanin synthase, a cytochrome P450 involved in camptothecin biosynthesis . The enzyme secologanin synthase catalyzes the conversion of loganin to secologanin .

Cellular Effects

Secologanin influences various cellular processes. For instance, it is involved in the biosynthesis of camptothecin, a high-value anti-cancerous compound . The overexpression of secologanin synthase in Saccharomyces cerevisiae leads to an increase in secologanin and camptothecin accumulation .

Molecular Mechanism

Secologanin exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It is formed from loganin through the action of the enzyme secologanin synthase . After its formation, secologanin can proceed to produce ipecac and terpene indole alkaloids .

Temporal Effects in Laboratory Settings

The effects of secologanin change over time in laboratory settings. For instance, in planta transient overexpression analysis of secologanin synthase resulted in a 4.21- and 2.73-fold increase in transcript levels on days 3 and 6, respectively .

Metabolic Pathways

Secologanin is involved in the mevalonate pathway, where it is synthesized from geranyl pyrophosphate . It then proceeds with dopamine or tryptamine to form ipecac and terpene indole alkaloids, respectively .

Transport and Distribution

Secologanin is transported and distributed within cells and tissues. A vacuolar importer of secologanin, CrMATE1, has been identified in Catharanthus roseus . This transporter rapidly transports secologanin into the vacuole, which is necessary for the first committed step of monoterpenoid indole alkaloid biosynthesis .

Subcellular Localization

Secologanin is localized in the vacuole of the cell . The transporter CrMATE1, which is localized at the tonoplast, is responsible for the translocation of secologanin into the vacuole .

Métodos De Preparación

Secologanin se puede sintetizar a través de varios métodos, incluidas reacciones organocatalíticas y transformaciones inspiradas biogenéticamente. Un enfoque implica el uso de una reacción de Michael organocatalítica seguida de una secuencia de reducción de Fukuyama, ciclización espontánea y glicosilación de Schmidt . Los métodos de producción industrial a menudo implican la expresión heteróloga de la secologanin sintasa en microorganismos como Saccharomyces cerevisiae .

Análisis De Reacciones Químicas

Secologanin se somete a varios tipos de reacciones químicas, que incluyen oxidación, reducción y glicosilación. Los reactivos comunes utilizados en estas reacciones incluyen NADPH, oxígeno y varios donantes de glicósidos . Los productos principales formados a partir de estas reacciones incluyen alcaloides indolicos terpénicos y alcaloides de ipecacuana .

Comparación Con Compuestos Similares

Secologanin es similar a otros monoterpenos secoiridoides como loganin y swertiamarina. Secologanin es único en su capacidad de servir como precursor de una amplia gama de alcaloides, incluidos los alcaloides indolicos terpénicos y los alcaloides de ipecacuana . Esto lo convierte en un compuesto valioso tanto en la investigación científica como en las aplicaciones industriales.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Secologanin can be achieved through a multi-step process starting from simple starting materials.", "Starting Materials": [ "3,4-Dimethoxyphenylacetic acid", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanesulfonic acid", "Methyl iodide", "Sodium borohydride", "Acetic acid", "Acetic anhydride", "Sodium acetate", "Sodium carbonate", "Dichloromethane", "Ethanol", "Water" ], "Reaction": [ "Step 1: Conversion of 3,4-Dimethoxyphenylacetic acid to 3,4-Dimethoxyphenylacetaldehyde using Methanol and Hydrochloric acid.", "Step 2: Conversion of 3,4-Dimethoxyphenylacetaldehyde to 3,4-Dimethoxyphenyl-2-propanol using Sodium borohydride.", "Step 3: Conversion of 3,4-Dimethoxyphenyl-2-propanol to 3,4-Dimethoxyphenyl-2-propanone using Methanesulfonic acid and Methyl iodide.", "Step 4: Conversion of 3,4-Dimethoxyphenyl-2-propanone to Secologanin using Acetic acid, Acetic anhydride, Sodium acetate, Sodium carbonate, and Water." ] } | |

Número CAS |

19351-63-4 |

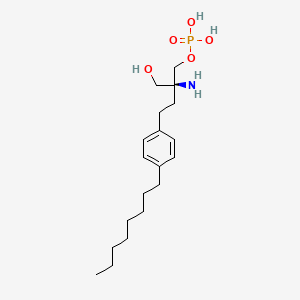

Fórmula molecular |

C17H24O10 |

Peso molecular |

388.4 g/mol |

Nombre IUPAC |

methyl 3-ethenyl-4-(2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |

InChI |

InChI=1S/C17H24O10/c1-3-8-9(4-5-18)10(15(23)24-2)7-25-16(8)27-17-14(22)13(21)12(20)11(6-19)26-17/h3,5,7-9,11-14,16-17,19-22H,1,4,6H2,2H3 |

Clave InChI |

CSKKDSFETGLMSB-UHFFFAOYSA-N |

SMILES isomérico |

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1CC=O)C=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

SMILES |

COC(=O)C1=COC(C(C1CC=O)C=C)OC2C(C(C(C(O2)CO)O)O)O |

SMILES canónico |

COC(=O)C1=COC(C(C1CC=O)C=C)OC2C(C(C(C(O2)CO)O)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

CBM 301940 CBM-301940 CBM301940 tert-butyl 3-(5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamido)butanoate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Secologanin and why is it important?

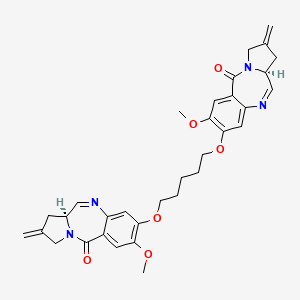

A1: Secologanin is a monoterpene glucoside that acts as a crucial biosynthetic intermediate in the formation of numerous monoterpenoid indole alkaloids (MIAs) [, ]. These alkaloids encompass a diverse group of over 2000 natural products, many of which possess significant biological activity and are utilized as pharmaceuticals [, , ]. One notable example is the anticancer drug vincristine, derived from the dimeric MIA leurocristine [].

Q2: How does Secologanin contribute to MIA biosynthesis?

A2: Secologanin provides the monoterpene moiety during MIA biosynthesis []. The pathway often begins with the condensation of secologanin with tryptamine, catalyzed by the enzyme strictosidine synthase (STR) [, , ]. This reaction yields strictosidine, a central precursor in the biosynthesis of many MIAs, including catharanthine and vindoline, which ultimately lead to the formation of the anticancer agents vinblastine and vincristine [, ].

Q3: What is the role of Strictosidine Synthase (STR) in relation to Secologanin?

A3: Strictosidine Synthase (STR) is a key enzyme that catalyzes the stereoselective condensation of secologanin with tryptamine to form strictosidine [, , ]. This reaction represents the first committed step in the biosynthesis of many MIAs []. STR exhibits high substrate specificity for both secologanin and tryptamine [, ].

Q4: Where does Secologanin biosynthesis occur within the plant?

A4: In Catharanthus roseus, a model plant for MIA biosynthesis, secologanin biosynthesis is compartmentalized. Early steps occur in specialized internal phloem-associated parenchyma (IPAP) cells, while final elaboration takes place in leaf epidermal cells [, ]. This spatial organization necessitates the intercellular transport of pathway intermediates, including secologanin [].

Q5: What are the implications of Secologanin transport within the plant?

A5: The transport of secologanin and its precursors between different cell types is crucial for efficient MIA biosynthesis []. Recent studies have identified specific transporters, belonging to the Nitrate/Peptide (NPF) transporter family, responsible for the translocation of iridoid glucosides, including secologanin, across cellular membranes []. These transporters play a vital role in maintaining the metabolic flux required for MIA production.

Q6: Have any Secologanin transporters been identified?

A6: Yes, research has identified several Catharanthus roseus NPF transporters (CrNPFs) capable of transporting secologanin and other iridoid glucosides []. Specifically, CrNPF2.4, CrNPF2.5, and CrNPF2.6 have been shown to import 7-deoxyloganic acid, loganic acid, loganin, and secologanin into Xenopus oocytes []. These findings suggest a complex transport network for these intermediates within the plant.

Q7: Can you describe the molecular structure of Secologanin?

A7: Secologanin possesses a unique structure featuring a glucose moiety attached to a secoiridoid aglycone [, ]. The aglycone portion contains a cyclopentane ring fused to a dihydropyran ring, with an aldehyde group and a methyl ester substituent.

Q8: What spectroscopic techniques are used to characterize Secologanin?

A8: Various spectroscopic techniques are employed to elucidate the structure of secologanin, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [, ]. 1H-NMR is particularly useful for quantifying secologanin content in plant extracts, with the signal of H-9 serving as a reliable marker [].

Q9: Are there alternative methods for extracting and quantifying Secologanin?

A9: Researchers have explored different extraction methods for secologanin, including ultrasonication with organic solvents, microwave-assisted extraction, and hot water extraction []. Ultrasonication with methanol has shown the highest yield for extracting secologanin from plant material []. Quantitative analysis of secologanin can be achieved using 1H-NMR, with gallic acid often employed as an internal standard [].

Q10: How stable is Secologanin under different conditions?

A10: Secologanin can undergo degradation under certain conditions. For instance, acidic conditions can lead to the cleavage of the acetal bond between the sugar and aglycone moieties []. Additionally, exposure to certain oxidizing agents can result in the formation of epoxides at the vinyl side chain or the β-alkoxyacrylate site [, ].

Q11: Has the reactivity of Secologanin been explored in synthetic chemistry?

A11: Yes, the inherent reactivity of secologanin has been exploited in synthetic organic chemistry to access a wide range of natural products and their analogues [, , , , ]. For example, secologanin has been utilized in the synthesis of heteroyohimbine alkaloid analogues, compounds with potential pharmacological applications [].

Q12: How does the structure of Secologanin influence its reactivity?

A12: The presence of multiple functional groups in secologanin, including an aldehyde, a methyl ester, and a vinyl side chain, contributes to its diverse reactivity [, , , ]. The stereochemistry of secologanin also plays a crucial role in determining the stereochemical outcome of reactions involving this molecule [, ].

Q13: Have there been any computational studies on Secologanin and its derivatives?

A13: Computational chemistry techniques, such as molecular dynamics (MD) simulations and quantum chemical calculations, have been employed to study secologanin and its interactions with enzymes like strictosidine synthase [, ]. These studies provide valuable insights into the binding modes, reaction mechanisms, and catalytic activity of enzymes involved in MIA biosynthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide](/img/structure/B1681651.png)